2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)-
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Overview
Description
5-amino-1-propan-2-yl-3H-indol-2-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed .
Industrial Production Methods
Industrial production of indole derivatives, including 5-amino-1-propan-2-yl-3H-indol-2-one, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-propan-2-yl-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-amino-1-propan-2-yl-3H-indol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-1-propan-2-yl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups on the molecule .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
5-amino-1-propan-2-yl-3H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and propan-2-yl groups can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-amino-1-propan-2-yl-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11(13)14/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
CCBLZXXVRVHYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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